molecular formula C21H16BrFN4O2 B2718720 N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide CAS No. 1261002-08-7

N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Cat. No. B2718720
CAS RN: 1261002-08-7
M. Wt: 455.287
InChI Key: KODSJHCLQAQLCS-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16BrFN4O2 and its molecular weight is 455.287. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

Compounds structurally similar to N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide have been synthesized and evaluated for their Src kinase inhibitory activities and potential anticancer effects. For instance, thiazolyl N-benzyl-substituted acetamide derivatives were synthesized to understand the role of the pyridine ring and N-benzyl substitution in inhibiting Src kinase, a target for cancer therapy. These compounds demonstrated significant inhibition of Src kinase and cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells, suggesting their potential application in cancer research and treatment (Fallah-Tafti et al., 2011).

Antioxidant Activity

Research has also been conducted on compounds with similar structures for their antioxidant properties. Novel coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized, showing significant antioxidant activity in vitro. This suggests the potential application of these compounds in combating oxidative stress-related diseases and conditions (Chkirate et al., 2019).

Anti-inflammatory Activity

Another area of application for structurally related compounds is in the research of anti-inflammatory agents. Synthesis of novel derivatives and their evaluation for anti-inflammatory activity revealed that some compounds exhibit significant anti-inflammatory effects, which could be explored further for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have demonstrated their potential in photovoltaic efficiency modeling, suggesting their application in renewable energy research. Moreover, these compounds' interactions with proteins like Cyclooxygenase 1 (COX1) have been studied, indicating their relevance in medicinal chemistry and drug design (Mary et al., 2020).

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN4O2/c22-17-5-2-1-4-15(17)12-24-19(28)13-27-11-3-6-18(27)21-25-20(26-29-21)14-7-9-16(23)10-8-14/h1-11H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODSJHCLQAQLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

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